2-Desfluoro-riociguat
Descripción
2-Desfluoro-riociguat is a structural analog of riociguat, a clinically approved soluble guanylate cyclase (sGC) stimulator used to treat pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension. The compound is characterized by the absence of a fluorine atom at the 2-position of its pyrazolo[3,4-b]pyridine core compared to the parent drug. While riociguat contains fluorine at the 2-position to enhance metabolic stability and target binding, 2-desfluoro-riociguat serves as a critical reference standard or impurity in pharmaceutical quality control, ensuring compliance with regulatory guidelines .
Propiedades
Fórmula molecular |
C₂₀H₂₀N₈O₂ |
|---|---|
Peso molecular |
404.43 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural analogs of 2-desfluoro-riociguat include fluorinated derivatives and positional isomers, which are pivotal for understanding structure-activity relationships (SAR) and impurity profiling. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Fluorine Position | Role/Application | Catalog No. (Pharmaffiliates) |
|---|---|---|---|---|---|
| 2-Desfluoro-riociguat | C₁₉H₁₄N₈O₂ | 404.36 (inferred) | N/A | Reference standard, impurity control | Not explicitly listed |
| 2-Desfluoro-3-fluoro-riociguat | C₁₉H₁₃FN₈O₂ | 422.16 | 3-position | Impurity in riociguat synthesis | PA 18 43520 |
| 2-Desfluoro-4-fluoro-riociguat | C₁₉H₁₃FN₈O₂ | 422.16 | 4-position | Impurity in riociguat synthesis | PA 18 43530 |
| 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one | C₁₈H₁₃FN₈O | 400.35 | 2-fluorophenyl substituent | Byproduct in metabolic pathways | PA 18 43540 |
Key Findings
Fluorine Substitution Effects: The 3- and 4-fluoro derivatives of 2-desfluoro-riociguat share identical molecular weights (422.16 g/mol) but differ in fluorine placement. The 3-fluoro analog may exhibit altered sGC binding due to steric hindrance near the pyridine ring, while the 4-fluoro isomer could influence solubility and metabolic stability .
Regulatory and Synthetic Relevance :
- These analogs are classified as "process-related impurities" during riociguat manufacturing. Their quantification ensures compliance with International Council for Harmonisation (ICH) limits (typically ≤0.15% for unidentified impurities) .
- The commercial availability of these compounds (e.g., via Pharmaffiliates) underscores their role in analytical method validation and batch-release testing .
Structural Diversity: The compound listed as PA 18 43540 introduces a 2-fluorophenylmethyl group, which may act as a metabolic byproduct or degradation intermediate.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
